molecular formula C8H10N2O2 B12986274 Methyl 1-cyclopropyl-1H-pyrazole-5-carboxylate

Methyl 1-cyclopropyl-1H-pyrazole-5-carboxylate

Cat. No.: B12986274
M. Wt: 166.18 g/mol
InChI Key: QLJPTMPMYPJSLH-UHFFFAOYSA-N
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Description

Methyl 1-cyclopropyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyclopropyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by esterification. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction mixture being heated under reflux.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production, including precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclopropyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the 3-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, Methyl 1-cyclopropyl-1H-pyrazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of pyrazole can exhibit antimicrobial, antifungal, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives are being studied for their efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 1-cyclopropyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the pyrazole ring can interact with active sites, leading to inhibition or activation of biological pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate
  • Methyl 1-phenyl-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 1-cyclopropyl-1H-pyrazole-5-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of new compounds with enhanced biological activity and stability compared to its analogs.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 2-cyclopropylpyrazole-3-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7-4-5-9-10(7)6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

QLJPTMPMYPJSLH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=NN1C2CC2

Origin of Product

United States

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